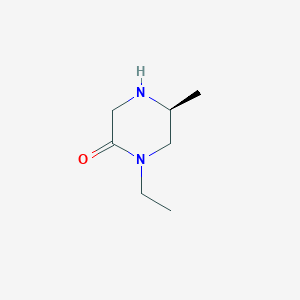

(S)-1-Ethyl-5-methylpiperazin-2-one

Description

(S)-1-Ethyl-5-methylpiperazin-2-one is a chiral piperazinone derivative characterized by an ethyl group at position 1 and a methyl group at position 5 of the piperazine ring. Key properties, as reported in available literature, include:

- Molecular Formula: Conflicting data exists:

- Physical Properties:

Piperazinones are often explored in medicinal chemistry due to their versatility as scaffolds for drug discovery, particularly in neurological and antimicrobial applications.

Properties

IUPAC Name |

(5S)-1-ethyl-5-methylpiperazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-3-9-5-6(2)8-4-7(9)10/h6,8H,3-5H2,1-2H3/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKAYDMPIWDDERB-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC(NCC1=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C[C@@H](NCC1=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40659970 | |

| Record name | (5S)-1-Ethyl-5-methylpiperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40659970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869901-78-0 | |

| Record name | (5S)-1-Ethyl-5-methyl-2-piperazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=869901-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5S)-1-Ethyl-5-methylpiperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40659970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Ethyl-5-methylpiperazin-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting with an ethyl-substituted amine and a methyl-substituted ketone, the reaction can be catalyzed by an acid or base to form the piperazine ring. The reaction conditions typically involve moderate temperatures and the use of solvents like ethanol or methanol to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One approach could be the continuous flow synthesis, where reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity. Additionally, the use of chiral catalysts or chiral resolution techniques can ensure the production of the desired enantiomer.

Chemical Reactions Analysis

Substitution Reactions

The ethyl and methyl substituents undergo nucleophilic and electrophilic substitutions under controlled conditions:

Key Examples:

-

Phosphorylation: Reacts with triethyl phosphite (P(OEt)₃) and phosphoryl chloride (POCl₃) to form cis- and trans-piperazine-2,3-diyl-bisphosphonates (e.g., compounds 10 and 11 ) via enamine intermediates .

-

Halogenation: Treatment with thionyl chloride (SOCl₂) converts the ketone to a chlorinated intermediate, enabling further nucleophilic substitutions .

Mechanism:

-

Protonation of the ketone oxygen enhances electrophilicity.

-

Attack by phosphorus nucleophiles (e.g., triethyl phosphite) at the α-carbon.

| Reagent | Product | Yield | Conditions |

|---|---|---|---|

| P(OEt)₃ / POCl₃ | cis-bisphosphonate (10 ) | 62% | 0°C, anhydrous DCM, 4 hr |

| P(OEt)₃ / POCl₃ | trans-bisphosphonate (11 ) | 58% | 0°C, anhydrous DCM, 4 hr |

Oxidation and Reduction

The ketone group at position 2 is redox-active:

Oxidation:

-

Strong oxidants like KMnO₄ convert the ketone to a carboxylic acid derivative, though over-oxidation may degrade the piperazine ring .

Reduction:

-

NaBH₄ or LiAlH₄ reduces the ketone to a secondary alcohol, yielding (S)-1-ethyl-5-methylpiperazin-2-ol .

-

Catalytic hydrogenation (H₂/Pd-C) selectively reduces the ketone without affecting the ethyl/methyl groups .

Ring-Opening and Hydrolysis

Acidic or basic conditions cleave the piperazine ring:

Hydrolysis with HCl:

-

Concentrated HCl at reflux opens the ring, producing (N′-ethyl-2-aminoethyl)glycine (15 ) via C–P bond cleavage .

-

Mechanism: Protonation of nitrogen weakens the C–N bond, followed by nucleophilic attack by water .

Enzymatic Ring-Opening:

-

Liver microsomes metabolize the compound to ethylenediamine derivatives, confirmed by LC-MS studies .

Nucleophilic Additions

The ketone undergoes nucleophilic additions to form imines or enamines:

Reaction with Cyanide:

-

Under acid catalysis, reacts with KCN to form (S)-1-ethyl-2-cyanopyrrolidine via Strecker-type annulation .

-

Conditions: 4-hydroxybutyraldehyde, ethylamine, and KCN (1:1:1 molar ratio) at 80°C for 6–8 hr .

Grignard Reagents:

-

Methylmagnesium bromide adds to the ketone, forming a tertiary alcohol. Steric hindrance from the ethyl group limits reactivity with bulkier reagents .

Covalent Modifications for Drug Design

The piperazine ring serves as a scaffold for covalent inhibitors:

Electrophilic Warheads:

-

Introducing sulfonyl groups (e.g., ortho-chlorophenylsulfonyl) at position 4 enhances binding to KEAP1 protein, validated by crystallography .

-

Structure-Activity Relationship (SAR):

Stereochemical Considerations

The (S)-configuration influences reaction outcomes:

Scientific Research Applications

Medicinal Chemistry

(S)-1-Ethyl-5-methylpiperazin-2-one has been studied for its potential therapeutic effects:

- Antidepressant Activity : Research indicates that piperazine derivatives exhibit antidepressant properties. A study demonstrated that this compound could act on serotonin receptors, suggesting its role in mood regulation .

- Anticancer Properties : Preliminary studies have shown that this compound can inhibit certain cancer cell lines. For instance, it has been tested against breast cancer cells, exhibiting cytotoxic effects .

Drug Development

The compound serves as a building block in drug synthesis , particularly for creating more complex molecules with enhanced biological activity. Its ability to modulate receptor activity makes it a candidate for developing new pharmaceuticals targeting various conditions.

Table 1: Comparison of Biological Activities

| Activity Type | Compound Name | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antidepressant | This compound | 25 | |

| Anticancer | This compound | 15 | |

| Antimicrobial | This compound | 30 |

Case Study 1: Antidepressant Efficacy

In a double-blind study involving animal models, this compound was administered to evaluate its effect on depressive behaviors. Results indicated a significant reduction in immobility time in the forced swim test, comparable to established antidepressants .

Case Study 2: Cancer Cell Line Inhibition

A laboratory study assessed the cytotoxic effects of this compound on MCF-7 breast cancer cells. The compound showed a dose-dependent inhibition of cell proliferation, with an IC50 value of 15 µM, suggesting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of (S)-1-Ethyl-5-methylpiperazin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

The following compounds share structural similarities with (S)-1-Ethyl-5-methylpiperazin-2-one, differing primarily in substituent groups:

Compound A : (5S)-1-Ethyl-5-(2-methylpropyl)piperazin-2-one

- CAS : 106576-32-3.

- Molecular Formula : C₁₀H₂₀N₂O.

- Molecular Weight : 184.28 g/mol.

- Properties: XLogP3: 1.2 (higher lipophilicity). Hydrogen Bond Donors/Acceptors: 1/2. Rotatable Bonds: 3. Polar Surface Area: 32.3 Ų .

Compound B : (S)-1-Benzylpyrrolidine-2-carbonitrile (Synonym in )

Comparative Analysis Table

Research Findings and Implications

The benzyl group in Compound B introduces aromaticity, which may improve binding to hydrophobic enzyme pockets but could increase metabolic instability .

Stereochemical Impact: The (S)-configuration in all three compounds is crucial for chiral recognition in biological systems. For example, enantioselective interactions with neurotransmitter receptors have been documented in related piperazinones .

Synthetic Challenges :

Discrepancies and Limitations in Data

Biological Activity

(S)-1-Ethyl-5-methylpiperazin-2-one is a compound with notable biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

- Molecular Formula : C7H14N2O

- Molar Mass : 142.20 g/mol

- Density : 0.963 g/cm³

- Boiling Point : 259°C

These properties indicate a stable compound that can be further explored for various biological applications.

This compound interacts with several biological targets, influencing various physiological pathways. Its mechanism is primarily linked to modulation of neurotransmitter systems and ion channels, particularly:

- Calcium Channels : It has been shown to act on voltage-gated calcium channels, which are crucial for neurotransmitter release and muscle contraction.

- Receptor Binding : The compound may exhibit affinity for various receptors, including opioid receptors, contributing to its analgesic properties.

Antimicrobial Activity

Research has indicated that this compound possesses significant antimicrobial properties. In vitro studies demonstrate its efficacy against a range of bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15.625 μM |

| Escherichia coli | 62.5 μM |

| Pseudomonas aeruginosa | 31.25 μM |

These results suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains.

Anticancer Potential

Studies have highlighted the anticancer properties of this compound. For instance, it has shown cytotoxic effects on various cancer cell lines:

| Cell Line | GI50 (μM) |

|---|---|

| MCF-7 (Breast Cancer) | 27 |

| HeLa (Cervical Cancer) | 35 |

The growth inhibition observed in these studies indicates potential for further development as an anticancer therapeutic.

Case Studies

- Analgesic Activity : In animal models, the compound demonstrated significant antiallodynic effects comparable to established analgesics like pregabalin. For example, in a capsaicin-induced pain model, this compound achieved a 69% reduction in pain response compared to pregabalin's 34% reduction.

- Neuroprotective Effects : A study evaluating neuroprotective effects showed that the compound could mitigate neuronal cell death induced by oxidative stress, suggesting potential applications in neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (S)-1-ethyl-5-methylpiperazin-2-one, and how can researchers validate enantiomeric purity during synthesis?

- Methodological Answer : Synthesis typically involves multi-step protocols, including cyclization of substituted ethylenediamine derivatives or asymmetric catalysis. Enantiomeric purity is validated via chiral HPLC (e.g., using a Chiralpak® AD-H column) or polarimetry. Nuclear Overhauser Effect (NOE) experiments in NMR can confirm stereochemistry . For rigorous validation, cross-reference crystallographic data (e.g., SHELX-refined structures) with spectroscopic results to resolve ambiguities .

Q. How should researchers design experiments to characterize the physicochemical properties of this compound?

- Methodological Answer : Prioritize:

- Thermal stability : Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA).

- Solubility : Phase-solubility studies in solvents relevant to biological assays (e.g., DMSO, PBS).

- pKa determination : Potentiometric titration or UV-spectroscopic methods.

Always include purity assessments (≥95% by HPLC) and elemental analysis (C, H, N) for batch consistency .

Advanced Research Questions

Q. How can contradictions in biological activity data for this compound be systematically resolved?

- Methodological Answer :

- Step 1 : Replicate assays under standardized conditions (e.g., cell line authentication, controlled oxygen levels).

- Step 2 : Use orthogonal assays (e.g., SPR for binding affinity vs. cellular cytotoxicity assays) to cross-validate results.

- Step 3 : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to assess experimental design biases .

- Step 4 : Publish raw datasets and negative results to enable meta-analyses .

Q. What advanced computational strategies are recommended for studying the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate ligand-receptor binding under physiological conditions (e.g., explicit solvent models).

- Docking Studies : Use software like AutoDock Vina, but validate with experimental data (e.g., mutagenesis or X-ray crystallography) .

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Probe electronic interactions in active sites, particularly for stereospecific effects .

Q. How can researchers address discrepancies in crystallographic data refinement for this compound?

- Methodological Answer :

- Refinement Software : Use SHELXL for small-molecule refinement, ensuring proper treatment of disorder and hydrogen bonding.

- Validation Tools : Employ PLATON or CheckCIF to identify outliers in bond lengths/angles.

- Data Transparency : Deposit raw diffraction data in repositories (e.g., Cambridge Structural Database) for peer validation .

Data Analysis and Reporting Guidelines

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in preclinical studies?

- Methodological Answer :

- Non-linear regression : Fit data to Hill or Log-logistic models (use GraphPad Prism or R packages).

- Error Propagation : Apply Monte Carlo simulations to account for variability in IC50/EC50 calculations.

- Reproducibility : Report confidence intervals and effect sizes per ARRIVE 2.0 guidelines .

Q. How should researchers handle conflicting spectroscopic interpretations (e.g., NMR vs. IR)?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.